molecular formula C13H20FN5 B11738926 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738926
M. Wt: 265.33 g/mol
InChI Key: HRUYJSZTZYSAST-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, each substituted with different alkyl groups and a fluorine atom, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with appropriate carbonyl compounds to form the pyrazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-3-7-19-12(5-6-16-19)10-15-8-11-9-17-18(4-2)13(11)14/h5-6,9,15H,3-4,7-8,10H2,1-2H3

InChI Key

HRUYJSZTZYSAST-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(N(N=C2)CC)F

Origin of Product

United States

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